molecular formula C16H22O3 B14466808 Benzyl 3-oxononanoate CAS No. 66696-93-3

Benzyl 3-oxononanoate

Cat. No.: B14466808
CAS No.: 66696-93-3
M. Wt: 262.34 g/mol
InChI Key: LHAYIYCTZDNVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-oxononanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 3-oxononanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-oxononanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxononanoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of benzyl chloride and the sodium salt of 3-oxononanoic acid. This reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like sodium hydroxide to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxononanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Benzyl 3-oxononanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 3-oxononanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-oxononanoic acid, which can then participate in various biochemical pathways. The benzyl group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Another ester with a benzyl group, but with different reactivity and applications.

    Benzyl benzoate: Used in similar contexts but has distinct chemical properties.

    Ethyl 3-oxononanoate: Similar structure but with an ethyl group instead of a benzyl group.

Properties

CAS No.

66696-93-3

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

benzyl 3-oxononanoate

InChI

InChI=1S/C16H22O3/c1-2-3-4-8-11-15(17)12-16(18)19-13-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3

InChI Key

LHAYIYCTZDNVJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.